molecular formula C12H13N5O2S B2991438 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 869068-14-4

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2991438
CAS RN: 869068-14-4
M. Wt: 291.33
InChI Key: RESMOBOEIPIFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms .

Scientific Research Applications

Synthesis and Evaluation of Antimicrobial Agents

Antimicrobial Activity of Thiazolidin-4-One Derivatives A series of derivatives including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide were synthesized and evaluated for antimicrobial activity. These compounds demonstrated in vitro antibacterial activity against various bacteria like Staphylococcus aureus, Escherichia coli, and antifungal activity against Aspergillus niger, Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Crystal Structure and Antibacterial Activity of Sulfonamide Derivatives Sulfonamides, including N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, have been extensively used due to their low toxicity and effectiveness against bacterial diseases. These compounds, derived from sulfanilamide, are crucial in therapy for bacterial infections (Cai et al., 2009).

Antimalarial and Antiviral Applications

Antimalarial Sulfonamides as Potential COVID-19 Drugs Research explored the reactivity and antimalarial activity of N-(phenylsulfonyl)acetamide derivatives. These compounds also showed promising ADMET properties and significant antiviral activity, especially against COVID-19, revealing their potential as therapeutic agents (Fahim & Ismael, 2021).

Antiviral Activity Against Flu A (H1N1) Virus The synthesis of 4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide derivatives was studied, focusing on their antiviral activity against the influenza A (H1N1) virus. These compounds showed significant effectiveness in inhibiting viral replication (Demchenko et al., 2020).

Other Applications

Antimicrobial and Antifungal Activities of Novel Triazine Derivatives A series of novel triazine derivatives were synthesized and tested for antimicrobial and antifungal properties. These compounds showed growth inhibition against bacterial and fungal pathogens and were also screened for mosquito larvicidal activity (Kumara et al., 2015).

Inhibition of Glutaminase in Cancer Treatment Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized as inhibitors of kidney-type glutaminase, a therapeutic target in cancer treatment. Some analogs showed similar potency to BPTES and reduced the growth of lymphoma cells in vitro and in a mouse model (Shukla et al., 2012).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-8-2-4-9(5-3-8)15-10(18)7-20-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMOBOEIPIFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(p-tolyl)acetamide

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